Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-

Description

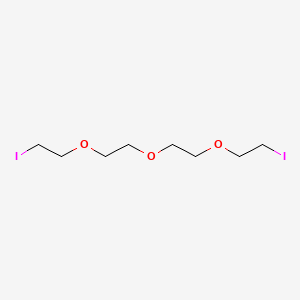

Structure

2D Structure

Properties

IUPAC Name |

1-(2-iodoethoxy)-2-[2-(2-iodoethoxy)ethoxy]ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16I2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSUBRWUUSUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCI)OCCOCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16I2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455242 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36839-56-2 | |

| Record name | 1,11-Diiodo-3,6,9-trioxaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36839-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Ethane, 1,1 Oxybis 2 2 Iodoethoxy

Nucleophilic Substitution Reactions Involving Iodine Centers

The presence of terminal iodo groups makes Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] susceptible to nucleophilic substitution reactions, a cornerstone of its chemical utility. smolecule.com These reactions allow for the introduction of a wide array of functional groups, thereby enabling the synthesis of more complex molecular architectures. smolecule.com

Kinetics and Thermodynamics of Substitution

While specific kinetic and thermodynamic data for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] are not extensively documented in publicly available literature, the reactivity of the C-I bond generally follows established principles of nucleophilic substitution. The reactions are expected to proceed via an S\textsubscript{N}2 mechanism, typical for primary alkyl halides. In an S\textsubscript{N}2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.

The strength of the carbon-halogen bond plays a crucial role in determining the reaction rate. The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive substrates in nucleophilic substitution reactions. This inherent reactivity suggests that substitutions on Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] would proceed at a faster rate compared to its chloro- or bromo- analogues.

Factors influencing the thermodynamics of the substitution include the bond enthalpies of the bonds being broken and formed, as well as solvation effects. The formation of a stronger bond to the incoming nucleophile compared to the C-I bond provides the thermodynamic driving force for the reaction.

Table 1: General Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

| C-F | 485 |

| C-Cl | 328 |

| C-Br | 276 |

| C-I | 240 |

This table presents generalized data to illustrate the trend in bond strengths.

Influence of the Polyether Chain on Reactivity

The polyether backbone of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] can influence the reactivity of the terminal iodine centers in several ways. The ether oxygen atoms, with their lone pairs of electrons, can potentially coordinate with cations, which may be present as counter-ions to the nucleophile. This interaction can enhance the nucleophilicity of the attacking species.

Conversely, the flexible polyether chain can adopt various conformations, some of which might sterically hinder the approach of the nucleophile to the reaction center. However, for a relatively short chain like in the title compound, this steric hindrance is generally considered to be minimal. The polarity of the ether linkages can also influence the solvation of the transition state, thereby affecting the reaction rate.

Role as an Alkylating Agent in Organic Transformations

Owing to its two reactive C-I bonds, Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] can function as a bifunctional alkylating agent. This property is particularly useful in the synthesis of macrocyclic compounds, such as crown ethers and cryptands, where it can be used to introduce an oligoethylene glycol spacer between two nucleophilic sites. For instance, a structurally similar compound, 1,2-bis(2-iodoethoxy)ethane, is utilized as a crosslinking reagent in the synthesis of various materials.

In a typical application, the diiodide can react with a dinucleophile, such as a diamine or a diol, in a cyclization reaction. The success of such reactions often depends on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Table 2: Examples of Alkylation Reactions with Analogous Diiodides

| Dinucleophile | Product Type | Potential Application |

| Diamine | Diazacrown Ether | Metal Ion Complexation |

| Diol | Crown Ether | Phase Transfer Catalysis |

| Dithiol | Thiacrown Ether | Soft Metal Ion Binding |

This table provides illustrative examples of reactions involving similar diiodide compounds.

Mechanisms of Ether Linkage Stability and Cleavage

Ether linkages are generally known for their chemical stability and are resistant to many reagents. wikipedia.org However, under strongly acidic conditions, particularly in the presence of strong nucleophilic anions like iodide or bromide, the ether bonds in Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] can be cleaved. wikipedia.org

The mechanism of ether cleavage typically involves the initial protonation of the ether oxygen by a strong acid, which converts the poor leaving group (alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the conjugate base of the acid (e.g., I⁻) can act as a nucleophile and attack one of the adjacent carbon atoms, displacing the alcohol. masterorganicchemistry.com This process can occur via either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the structure of the ether. wikipedia.org For a primary ether like Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-], the cleavage is expected to proceed through an S\textsubscript{N}2 pathway. masterorganicchemistry.com The reaction can potentially continue until all ether linkages are cleaved, yielding iodoalkanes and water.

Investigation of Side Reactions and Byproduct Formation

In nucleophilic substitution reactions involving Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, the primary side reaction of concern is elimination (E2). This is particularly relevant when using sterically hindered or strongly basic nucleophiles. The E2 pathway competes with the S\textsubscript{N}2 pathway and would lead to the formation of a vinyl ether and hydrogen iodide.

During its use as a bifunctional alkylating agent in cyclization reactions, a significant byproduct can be the formation of linear polymers through intermolecular reactions. As mentioned, employing high-dilution techniques is a common strategy to minimize this outcome.

Another potential side reaction, particularly if the compound is exposed to air and light over extended periods, is the slow decomposition that can be characteristic of iodo-compounds.

Advanced Spectroscopic and Structural Characterization of Ethane, 1,1 Oxybis 2 2 Iodoethoxy

Elucidation of Molecular and Crystal Structures

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. Although a dedicated crystallographic study for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- has not been reported, analysis of similar iodo-substituted organic molecules and ethers allows for a predictive description of its key structural parameters. The presence of the heavy iodine atoms would lead to strong X-ray scattering, making it an excellent candidate for such analysis.

It is anticipated that the molecule would crystallize in a centrosymmetric space group, a common occurrence for symmetrically substituted ethers. The key bond lengths and angles can be estimated based on standard values observed in analogous compounds.

Predicted Molecular Geometry Parameters

| Bond/Angle | Predicted Value |

| C-I Bond Length | ~2.14 Å |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.54 Å |

| C-O-C Angle | ~112° |

| C-C-O Angle | ~109.5° |

| C-C-I Angle | ~109.5° |

These predicted values are based on typical bond lengths and angles for alkyl iodides and dialkyl ethers. The actual values in a crystal structure would be influenced by intermolecular forces and crystal packing effects.

Conformational Analysis in Solid and Solution States

The flexible nature of the ether linkages in Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- allows for multiple conformations. In the solid state, the molecule is likely to adopt a specific, low-energy conformation to maximize packing efficiency. This conformation would be influenced by steric hindrance between the bulky iodoethoxy groups.

In solution, the molecule would be more dynamic, with rotation around the C-O and C-C single bonds. The preferred conformations in solution would be those that minimize steric and electrostatic repulsions. The gauche and anti conformations around the O-C-C-I and C-O-C-C dihedral angles would be in equilibrium, with the anti-conformation generally being more stable.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the various bonds within a molecule. The IR spectrum of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- is expected to be dominated by absorptions arising from the C-H, C-O, and C-I bonds.

A strong, broad absorption band is anticipated in the 1150-1085 cm⁻¹ region, which is characteristic of the asymmetric C-O-C stretching vibration of the ether linkage. libretexts.org The C-H stretching vibrations of the methylene (B1212753) groups are expected to appear in the 2960-2850 cm⁻¹ range. docbrown.info The presence of the iodine atom is indicated by a characteristic C-I stretching vibration, which typically occurs in the 600-500 cm⁻¹ region of the spectrum. docbrown.info

Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H | Stretching | 2960-2850 |

| C-O-C | Asymmetric Stretching | 1150-1085 |

| C-I | Stretching | 600-500 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, the symmetric C-O-C stretching vibration, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. Similarly, the C-I stretching vibration is also typically Raman active.

Expected Raman Shifts

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H | Stretching | 2960-2850 |

| C-O-C | Symmetric Stretching | ~900 |

| C-I | Stretching | 600-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C.

For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, the ¹H NMR spectrum is expected to show distinct signals for the different sets of methylene protons. The protons on the carbons adjacent to the oxygen atoms (O-CH₂) would be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the iodine atoms (I-CH₂).

The protons of the central ethoxy bridge (-O-CH₂-CH₂-O-) would likely appear as a singlet, while the protons of the two iodoethoxy groups (-O-CH₂-CH₂-I) would exhibit a more complex splitting pattern, likely two triplets, due to coupling with the adjacent methylene protons.

In the ¹³C NMR spectrum, three distinct signals are expected, corresponding to the three different chemical environments of the carbon atoms: the carbons bonded to iodine (I-CH₂), the carbons bonded to oxygen in the iodoethoxy groups (O-CH₂), and the carbons of the central ethoxy bridge. The carbons attached to the electronegative oxygen atoms will be the most deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | -O-CH ₂-CH ₂-O- (central bridge) | ~3.7 |

| ¹H | -O-CH ₂-CH₂-I | ~3.6 |

| ¹H | -O-CH₂-CH ₂-I | ~3.2 |

| ¹³C | -O-C H₂-C H₂-O- (central bridge) | ~70 |

| ¹³C | -O-C H₂-CH₂-I | ~68 |

| ¹³C | -O-CH₂-C H₂-I | ~5 |

These predicted chemical shifts are based on the analysis of similar iodo- and ethoxy-containing compounds and provide a framework for the interpretation of experimental NMR data for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-. libretexts.org

Proton NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

Based on its structure, one would anticipate signals for the protons on the carbon atoms adjacent to the iodine atoms (-CH₂-I) and for the protons on the carbons adjacent to the ether oxygen atoms (-O-CH₂-). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the connectivity of the molecule. However, no such experimental data has been published.

Table 1: Predicted ¹H NMR Data for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| I-CH₂- | Data not available | Data not available | Data not available |

| -O-CH₂-CH₂-O- | Data not available | Data not available | Data not available |

| -O-CH₂-CH₂-I | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual data has been found.

Carbon-13 NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, the spectrum would be expected to show separate peaks for the carbon attached to iodine (C-I) and the various carbons in the ethoxy ether backbone (C-O). The chemical shifts of these carbons are influenced by the electronegativity of the adjacent atoms. A search of scientific databases yielded no experimental ¹³C NMR data for this compound.

Table 2: Predicted ¹³C NMR Data for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| I-CH₂- | Data not available |

| -O-CH₂-CH₂-O- | Data not available |

| -O-CH₂-CH₂-I | Data not available |

Note: This table is for illustrative purposes only. No actual data has been found.

Advanced Multidimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for confirming the complete chemical structure. These experiments establish correlations between protons and protons, protons and directly attached carbons, and protons and carbons over multiple bonds, respectively. Such analyses would definitively confirm the structure of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-]. However, no studies employing these techniques on this compound have been reported in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-], with a molecular formula of C₈H₁₆I₂O₃, the expected molecular weight is approximately 414.02 g/mol . A high-resolution mass spectrum would confirm this exact molecular weight and its elemental composition. The fragmentation pattern, resulting from the cleavage of the molecule under ionization, would likely show characteristic losses of iodine atoms and fragments of the polyether chain. This information would further corroborate the proposed structure. Despite the utility of this technique, no mass spectrometry data for this specific compound is available in the scientific literature.

Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

As no crystal structure for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- has been published, a Hirshfeld surface analysis has not been performed. Studies on other di-iodido-containing organic molecules have utilized this technique to understand the nature and significance of iodine-mediated intermolecular interactions, but these findings cannot be directly extrapolated to the title compound.

Theoretical and Computational Investigations of Ethane, 1,1 Oxybis 2 2 Iodoethoxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.

For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, DFT calculations can reveal the influence of its constituent atoms on its electronic properties. The presence of highly electronegative oxygen atoms in the ether linkages and the large, polarizable iodine atoms at the termini create a complex electronic environment. Calculations can precisely quantify the partial charges on each atom, showing electron density withdrawal towards the oxygen atoms and identifying the carbon atoms bonded to iodine as electrophilic sites.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms. The LUMO is likely localized along the carbon-iodine (C-I) bonds, specifically in the σ* anti-bonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Representative Calculated Electronic Properties for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- This interactive table presents typical data obtained from DFT calculations.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on I | -0.15 e | Shows partial charge distribution. |

Molecular Dynamics Simulations for Conformational Space Exploration

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- is a flexible molecule due to multiple rotatable single bonds within its polyether backbone. Molecular Dynamics (MD) simulations are employed to explore the vast conformational space of such molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the molecule's dynamic behavior and identifying its most stable, low-energy conformations. mdpi.comvt.edu

Table 2: Key Dihedral Angles for Hypothetical Low-Energy Conformers This interactive table illustrates key torsional angles that define the molecule's shape, as would be identified from MD simulations.

| Conformational State | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Dihedral Angle 3 (O-C-C-I) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Extended (anti-anti) | 180° | 180° | 180° | 0.00 |

| Folded (gauche-anti) | 60° | 180° | 180° | 0.85 |

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, reactivity is primarily dictated by the presence of the carbon-iodine bonds. smolecule.com Iodine is an excellent leaving group, making the carbon atoms attached to it highly susceptible to nucleophilic substitution reactions (SN2).

Computational analysis using electrostatic potential (ESP) maps can visualize the electron-rich and electron-poor regions of the molecule. An ESP map would show negative potential (red) around the oxygen atoms and a region of positive potential (blue) on the carbon atoms bonded to iodine, confirming their electrophilic character. researchgate.net This makes them prime targets for attack by nucleophiles.

Computational Analysis of Intermolecular Forces and Crystal Packing

Understanding how molecules pack in the solid state is crucial for controlling the properties of materials. Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable crystalline arrangements (polymorphs) of a molecule based on its chemical structure. nih.gov For a flexible molecule like Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, CSP is particularly challenging because the algorithm must explore both the different molecular conformations and the various ways those conformers can pack in a crystal lattice. acs.orgrsc.org

The intermolecular forces governing the crystal packing would include standard van der Waals interactions and dipole-dipole forces arising from the polar C-O and C-I bonds. A significant interaction could also be halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (known as the σ-hole) interacts with a Lewis base, such as the oxygen atom of a neighboring molecule. researchgate.net

CSP studies generate a large number of hypothetical crystal structures, which are then ranked by their calculated lattice energies. The structures with the lowest energies represent the most likely polymorphs to be observed experimentally.

Table 3: Hypothetical Predicted Crystal Polymorphs This interactive table shows a typical output from a CSP study, ranking potential crystal structures by stability.

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |

|---|---|---|---|

| Form I | P2₁/c | -110.5 | 2.15 |

| Form II | P-1 | -108.2 | 2.11 |

Structure-Reactivity/Functionality Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its biological activity or physical properties. nih.gov These models rely on molecular descriptors, which are numerical values derived from the molecule's theoretical structure.

For Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, a QSAR study could be conducted if a specific biological function were hypothesized. For instance, many halogenated ethers exhibit anesthetic properties. nih.gov In such a study, a series of related haloether compounds would be analyzed. Computational methods would be used to calculate a variety of descriptors for each molecule, including:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational angles.

Lipophilic Descriptors: The partition coefficient (log P), which describes a molecule's distribution between oil and water.

These descriptors would then be used to build a regression model correlating them with the observed anesthetic potency. Such a model could reveal that, for example, anesthetic activity is positively correlated with molecular polarizability but negatively correlated with the energy of the LUMO. nih.gov This information provides insight into the mechanism of action and can guide the design of new, more effective compounds.

Applications of Ethane, 1,1 Oxybis 2 2 Iodoethoxy in Materials Science

Role as a Crosslinking Reagent in Polymer Systems

Crosslinking is a fundamental process in polymer chemistry that involves forming chemical links between polymer chains to create a three-dimensional network. sigmaaldrich.com This process dramatically alters the properties of the polymer, often transforming it from a soluble or fusible material into an insoluble and more mechanically robust one. sigmaaldrich.com As a bifunctional alkyl iodide, 1,2-Bis(2-iodoethoxy)ethane is an effective crosslinking agent because its terminal iodine atoms can readily undergo nucleophilic substitution reactions with specific functional groups on polymer chains, such as amines, to form stable covalent bonds. smolecule.comscispace.com

Synthesis of Crosslinked Micelles

Polymeric micelles are nanoscale core-shell structures that self-assemble from amphiphilic block copolymers in a selective solvent. While useful, they can be thermodynamically unstable and prone to dissociation upon dilution. Crosslinking is a key strategy to overcome this instability.

1,2-Bis(2-iodoethoxy)ethane (BIEE) has been specifically utilized to synthesize novel shell cross-linked (SCL) micelles, which imparts significant stability to the micellar structure. sigmaaldrich.comscispace.com In one notable synthesis, BIEE was used to crosslink the inner shell of three-layer "onionlike" micelles formed from poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino) methacrylate] (PEO-DMA-DEA) triblock copolymers. scispace.com The BIEE selectively reacts with the dimethylamino (DMA) groups in the inner shell of the micelle, effectively "locking in" the assembled structure. scispace.com This quaternization of the DMA residues not only creates crosslinks but also increases the hydrophilicity and colloidal stability of the resulting SCL micelles. scispace.com

The crosslinking process renders the dimensions of the SCL micelles in dilute aqueous solution independent of temperature, in stark contrast to the un-cross-linked micelles which would dissociate at certain temperatures due to the thermoresponsive nature of their components. scispace.com Furthermore, these BIEE-crosslinked micelles exhibit reversible swelling when the solution's pH is varied, demonstrating their potential as smart, environmentally responsive nanomaterials. scispace.com

| Micelle Component | Function | Crosslinking Role of BIEE | Resulting Property |

| PEO Corona | Outermost layer, provides stability in aqueous solution | --- | Enhanced colloid stability |

| DMA Inner Shell | Intermediate layer targeted for crosslinking | Reacts with DMA residues via quaternization to form covalent crosslinks | "Locks in" micellar structure, increases hydrophilicity |

| DEA Core | Innermost hydrophobic core | --- | pH-responsive core |

Development of Polymer Networks

Beyond stabilizing discrete nanostructures like micelles, Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- is used to create bulk polymer networks. The formation of these networks transforms linear or branched polymers into a single, interconnected molecule, resulting in materials with enhanced thermal stability, chemical resistance, and specific mechanical properties. sigmaaldrich.com

The mechanism involves the reaction of the two terminal iodine atoms on the BIEE molecule with reactive sites on different polymer chains, effectively creating a bridge or "crosslink" between them. As this process is repeated throughout the material, a comprehensive three-dimensional network is formed. The flexible ether linkage within the BIEE molecule can impart a degree of flexibility to the resulting network. The ability to form these stable networks makes the compound valuable in the production of specialty polymeric materials.

Functionalization of Nanomaterials and Surfaces

The reactive nature of the iodo-groups in Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- makes it a useful tool for covalently modifying and functionalizing the surfaces of various nanomaterials. This surface modification is critical for improving the stability of nanoparticles in different environments and for introducing new functionalities. nih.gov

Silica-Coated Nanoparticle Synthesis

Silica (B1680970) coatings are widely applied to nanoparticles, such as iron oxide magnetic nanoparticles, to improve their stability in aqueous solutions and to provide a versatile surface for further functionalization. nih.govresearchgate.net 1,2-Bis(2-iodoethoxy)ethane has been identified as a crosslinking reagent used in the synthesis of such silica-coated nanoparticles. sigmaaldrich.com In this context, the crosslinker can be used to form a stable, crosslinked polymer layer on top of the silica shell or to link specific functional molecules to the nanoparticle surface, thereby creating a robust and stable final product.

Zirconia-Based Stationary Phase Modification

In high-performance liquid chromatography (HPLC), zirconia (ZrO₂) has been explored as a highly stable alternative to traditional silica-based stationary phases, particularly for applications at high pH and temperature where silica degrades. chromatographyonline.com However, the surface of zirconia possesses strong Lewis acid sites that can lead to poor chromatographic performance for certain molecules. chromatographyonline.comnih.gov

To overcome this, the zirconia surface is often modified with a polymer coating. 1,2-Bis(2-iodoethoxy)ethane has been successfully used as a crosslinking reagent in the synthesis of a zirconia-based, alkali-stable strong anion-exchange stationary phase. sigmaaldrich.com The crosslinker serves to create a durable, crosslinked polymer coating on the zirconia particles. This coating effectively shields the problematic Lewis acid sites on the zirconia surface and provides the desired ion-exchange functionality, leading to a highly stable and efficient stationary phase for HPLC. sigmaaldrich.comzirchrom.com

| Challenge with Bare Zirconia Phases | Role of Surface Modification | Contribution of BIEE Crosslinker |

| Strong Lewis acid sites on the surface can cause undesirable interactions and poor peak shape for some analytes. chromatographyonline.comnih.gov | A polymer coating is applied to passivate the surface and introduce desired functionality (e.g., ion exchange). zirchrom.com | Covalently crosslinks the polymer coating, ensuring its stability and preventing it from leaching off the zirconia surface under harsh HPLC conditions. sigmaaldrich.com |

| Limited chemical functionality compared to diverse silica-based phases. | Functional groups are incorporated into the polymer coating to create specific retention mechanisms. | Creates a stable scaffold for the functional groups, ensuring consistent chromatographic performance. |

| Potential for poor reproducibility. | A stable, uniform coating improves the reproducibility of the stationary phase. | The robust crosslinked network contributes to the long-term chemical and thermal stability of the phase. sigmaaldrich.comchromatographyonline.com |

Engineering of Functional Polymeric Materials

The engineering of functional polymeric materials involves the precise design and synthesis of polymers with specific, tailored properties for advanced applications. Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- contributes to this field by enabling the creation of materials with enhanced stability and responsiveness.

By crosslinking polymer systems, this reagent allows for the transformation of simple polymers into sophisticated materials. For example, the creation of SCL micelles with pH-responsive cores is a clear example of engineering a functional material. scispace.com The crosslinking step is what endows the micelles with the necessary stability to function as potential carriers in fluctuating environments. Similarly, the development of robust polymer networks and durable coatings for chromatography supports represents the engineering of materials with improved mechanical integrity and chemical resistance. sigmaaldrich.comsigmaaldrich.com The fundamental ability of this compound to form stable covalent linkages is a key enabling tool for materials scientists engineering the specialty polymers and composites of the future.

Exploration of Ethane, 1,1 Oxybis 2 2 Iodoethoxy in Chemical Biology and Supramolecular Chemistry

Utilization in Bioconjugation Strategies

The presence of two primary alkyl iodide functionalities in Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] makes it a prime candidate for bioconjugation strategies. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the covalent attachment of this linker to various biomolecules, such as proteins, peptides, and nucleic acids.

The general strategy involves the reaction of the iodo-functionalized linker with nucleophilic residues on the biomolecule of interest. Common nucleophiles on protein surfaces include the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues. The reaction with thiols proceeds via a straightforward SN2 mechanism to form a stable thioether linkage.

Table 1: Nucleophilic Substitution Reactions for Bioconjugation

| Nucleophile on Biomolecule | Resulting Linkage |

|---|---|

| Thiol (-SH) | Thioether (-S-) |

This bifunctional nature allows for the crosslinking of biomolecules or the attachment of two different molecular entities, such as a targeting moiety and a fluorescent probe for imaging applications. The flexible polyethylene (B3416737) glycol (PEG)-like spacer can also improve the solubility and reduce the immunogenicity of the resulting bioconjugate. While specific examples utilizing Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] in published literature are not abundant, its structural motifs are well-represented in the field of bioconjugation chemistry.

Integration into Click Chemistry Frameworks

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the assembly of complex molecules. The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] can be readily integrated into this framework by converting its terminal iodide groups into either azides or alkynes.

The conversion of the alkyl iodide to an azide (B81097) is typically achieved through a nucleophilic substitution reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds efficiently to yield the corresponding diazido-linker.

Reaction Scheme 1: Conversion of Iodide to Azide ICH2CH2OCH2CH2OCH2CH2I + 2 NaN3 → N3CH2CH2OCH2CH2OCH2CH2N3 + 2 NaI

Alternatively, the iodide can be transformed into a terminal alkyne. This can be accomplished through various methods, including reaction with an alkynyl Grignard reagent or by a Sonogashira coupling reaction. Once functionalized with either azides or alkynes, the linker can be "clicked" onto a molecule bearing the complementary functional group, forming a stable triazole linkage. This modular approach allows for the efficient construction of a wide array of chemical probes and bioconjugates.

Design of PROTAC Linkers and Related Molecular Probes

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] represents a classic example of a polyethylene glycol (PEG)-based linker, which is the most common type of linker used in PROTAC design. The PEG-like structure offers several advantages:

Increased Solubility: The ether oxygens can form hydrogen bonds with water, improving the aqueous solubility of the often-hydrophobic PROTAC molecule.

Cell Permeability: The flexible nature of the PEG chain can aid in cellular uptake.

Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination.

A structurally very similar compound, 1,2-Bis(2-iodoethoxy)ethane, has been utilized as a PEG-based linker in the synthesis of potent PROTACs, highlighting the suitability of this chemical scaffold for such applications. The terminal iodides of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] serve as convenient handles for attaching the target- and E3 ligase-binding moieties.

Table 2: Properties of PEG-based PROTAC Linkers

| Property | Advantage in PROTAC Design |

|---|---|

| Hydrophilicity | Enhances aqueous solubility and bioavailability. |

| Flexibility | Allows for optimal orientation of the ternary complex. |

| Tunable Length | Enables optimization of degradation efficacy. |

Investigations in Host-Guest Chemistry and Complexation Phenomena

The flexible polyether chain of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] suggests its potential to act as a host molecule in supramolecular chemistry, capable of forming non-covalent complexes with guest species.

Acyclic polyethers, often referred to as "glymes," are known to coordinate with a variety of metal cations. The oxygen atoms in the ether linkages act as Lewis bases, donating their lone pairs of electrons to the electron-deficient metal ion. This interaction is analogous to the binding of metal ions by crown ethers, although the acyclic nature of the host generally leads to lower association constants due to a smaller chelate effect.

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-], with its three ether oxygens, can be expected to form complexes with alkali metal cations (e.g., Li+, Na+, K+), alkaline earth metals (e.g., Mg2+, Ca2+), and transition metals. The size of the metal ion and the conformational flexibility of the polyether chain will dictate the stability and stoichiometry of the resulting complex. The terminal iodoethyl groups, being electron-withdrawing, may slightly reduce the basicity of the ether oxygens compared to a simple glyme.

Table 3: Potential Metal Ion Interactions

| Metal Ion | Potential for Complexation |

|---|---|

| Li+ | High |

| Na+ | High |

| K+ | Moderate |

| Mg2+ | Moderate |

The recognition and binding of neutral or charged organic molecules by acyclic hosts is a more complex phenomenon, driven by a combination of weaker non-covalent interactions. These can include hydrogen bonding, dipole-dipole interactions, and hydrophobic effects.

While the polyether chain of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] is relatively simple, it could potentially engage in weak interactions with small organic guest molecules. For instance, it might form hydrogen bonds with proton-donating guests via its ether oxygens. However, due to its high conformational flexibility and the lack of a pre-organized binding cavity, strong and specific binding of organic substrates is less likely compared to more rigid, macrocyclic hosts. Any host-guest interactions would likely be transient and characterized by low association constants in solution.

Synthesis and Characterization of Functionalized Derivatives and Analogs of Ethane, 1,1 Oxybis 2 2 Iodoethoxy

Preparation of Related Polyether Diiodides

The synthesis of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- and its analogs, which are essentially α,ω-diiodo oligoethylene glycols, can be achieved through several established methods. A common and effective approach is the direct iodination of the corresponding diol precursor. For instance, the reaction of diethylene glycol with iodine-containing reagents under controlled conditions yields the target diiodide.

A widely employed method for converting alcohols to alkyl iodides is the Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in a suitable solvent like acetone. This reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. While direct application to polyether diiodide synthesis from the corresponding dichloro or dibromo precursors is feasible, another effective one-pot procedure involves the use of triphenyl phosphite (B83602) and iodomethane. This method has been successfully used for the iodination of polyethylene (B3416737) glycols (PEGs) with high efficiency. The reaction proceeds by heating the PEG with a twofold excess of the iodinating mixture at elevated temperatures, typically around 120°C, in a sealed reactor to prevent the loss of volatile iodomethane. The degree of iodination can be monitored and confirmed using techniques such as 1H NMR spectroscopy and elemental analysis.

The general synthetic scheme for preparing a range of polyether diiodides from their corresponding diols can be represented as follows:

HO-(CH₂CH₂O)n-H + Reagents → I-(CH₂CH₂O)n-I

This methodology allows for the preparation of a homologous series of polyether diiodides with varying lengths of the ethylene (B1197577) glycol chain, providing a platform for synthesizing a library of derivatives with tailored properties.

Table 1: Synthesis of Various Polyether Diiodides

| Starting Diol | Number of Ethylene Glycol Units (n) | Resulting Diiodide | Typical Reagents |

|---|---|---|---|

| Diethylene glycol | 2 | Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- | PPh₃, I₂, Imidazole (B134444) |

| Triethylene glycol | 3 | 1,2-Bis(2-iodoethoxy)ethane | NaI, PBr₃ then NaI |

This table is illustrative and presents common reagents used for such transformations.

Derivatization at Iodine Centers for Novel Structures

The terminal iodine atoms in Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- and its analogs are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for creating a diverse array of functionalized derivatives. By reacting the diiodide with various nucleophiles, the iodine atoms can be displaced to introduce new functional groups at the termini of the polyether chain.

Common nucleophilic substitution reactions include the introduction of:

Azide (B81097) groups: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) readily yields the corresponding diazido-polyether. Azides are versatile functional groups that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with other molecules.

Amino groups: The diazido-polyether can be subsequently reduced to the corresponding diamino-polyether. Common reduction methods include catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. Direct amination of the diiodide using ammonia (B1221849) can be challenging due to over-alkylation, hence the azide route is often preferred for obtaining primary amines.

Thiol groups: The diiodide can be converted to a dithiol by reaction with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. These thiol-terminated polyethers are useful for surface modification, particularly on gold surfaces, and for participating in thiol-ene click chemistry.

The general scheme for these derivatizations is as follows:

I-(CH₂CH₂O)n-I + 2 Nu⁻ → Nu-(CH₂CH₂O)n-Nu + 2 I⁻

where Nu⁻ represents the incoming nucleophile.

Table 2: Examples of Nucleophilic Substitution Reactions on a Polyether Diiodide (PD-I)

| Reagent (Nucleophile) | Solvent | Product | Functional Group Introduced |

|---|---|---|---|

| Sodium Azide (NaN₃) | DMF | PD-N₃ | Azide |

| Sodium Cyanide (NaCN) | DMSO | PD-CN | Cyano |

| Sodium Thiophenoxide (NaSPh) | Ethanol | PD-SPh | Thiophenoxy |

This table provides examples of common nucleophilic substitution reactions and the resulting functionalized polyethers.

Introduction of Diverse Functional Groups into the Polyether Backbone

While derivatization at the terminal iodine centers is straightforward, the introduction of functional groups along the polyether backbone of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- is a more complex synthetic challenge. The ether linkages that constitute the backbone are generally stable and unreactive. Therefore, modifications typically require a "bottom-up" approach, where functionalized monomers are incorporated during the synthesis of the polyether chain itself.

One strategy involves the ring-opening polymerization of functionalized epoxides. For example, copolymerizing ethylene oxide with a glycidyl (B131873) ether bearing a protected functional group (e.g., an allyl or propargyl group) can introduce pendant reactive sites along the polyether chain. After polymerization and conversion of the terminal hydroxyl groups to iodides, these pendant groups can be further modified.

Another approach could involve the synthesis of diols with pre-installed functional groups within the backbone, which are then converted to the corresponding diiodides. However, this method can be synthetically demanding.

Post-polymerization modification of the backbone of a pre-formed polyether is generally difficult due to the inert nature of the C-O bonds. Radical-based C-H activation methods could potentially be employed, but selectivity would be a major challenge, likely leading to a mixture of products.

Structure-Activity Relationship Studies for Derivatives (academic context)

In an academic context, the synthesis of a library of derivatives of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- would be a precursor to investigating their structure-activity relationships (SAR). nih.gov SAR studies aim to correlate the chemical structure of a molecule with its biological or functional activity. nih.gov By systematically varying the structure of the polyether derivatives and assessing their performance in a particular application, researchers can identify key structural features that govern their activity.

For example, in the context of drug delivery, a series of polyether derivatives with different terminal functional groups (e.g., amines, carboxylates, thiols) and varying polyether chain lengths could be synthesized. These derivatives could then be conjugated to a model drug, and the resulting conjugates would be evaluated for properties such as:

Solubility: How the modifications affect the aqueous solubility of the conjugate.

Biocompatibility: Assessing the cytotoxicity of the derivatives against relevant cell lines.

Drug Release Kinetics: If a cleavable linker is incorporated, the rate of drug release under different physiological conditions can be studied.

Cellular Uptake: The efficiency with which the conjugates are internalized by cells, which can be influenced by the terminal functional groups.

Table 3: Hypothetical Structure-Activity Relationship Study of Polyether Derivatives

| Derivative ID | Polyether Chain Length (n) | Terminal Functional Group | Property A (e.g., Aqueous Solubility) | Property B (e.g., Cellular Uptake Efficiency) |

|---|---|---|---|---|

| D-1 | 2 | -NH₂ | High | Moderate |

| D-2 | 4 | -NH₂ | Very High | High |

| D-3 | 2 | -COOH | Moderate | Low |

| D-4 | 4 | -COOH | High | Moderate |

This is a hypothetical table illustrating how data from an SAR study might be presented. The values for "Property A" and "Property B" would be determined experimentally.

From such a study, one might conclude, for instance, that longer polyether chains and amine terminal groups enhance both solubility and cellular uptake for a particular application. These insights are crucial for the rational design of new molecules with optimized properties. While specific SAR studies on Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- derivatives are not extensively reported in the literature, the principles of SAR are widely applied in the development of functionalized polymers for various biomedical and material science applications.

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies

Future research is anticipated to move beyond traditional synthesis methods for Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] and related structures. While the reaction of diethylene glycol with iodine-containing reagents is a known route, advancements will likely focus on improving efficiency, selectivity, and environmental sustainability. smolecule.com

One promising area is the exploration of catalytic systems for the direct and selective iodination of polyether diols. This could involve the development of novel catalysts that can operate under milder conditions, reducing energy consumption and minimizing the formation of byproducts.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic iodination reactions.

Another key trend is the development of atom-economical synthetic routes . This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. Research in this area could explore enzymatic catalysis or multi-component reactions to construct the iodo-polyether framework in a single, efficient step. The application of C(sp3)–H activation is a powerful tool for preparing functional heteroatom-containing polymers and could be explored for novel polyether syntheses. researchgate.net

Novel Applications in Interdisciplinary Fields

The unique combination of a flexible, hydrophilic polyether chain and reactive terminal iodine atoms in Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] opens up possibilities for its application in diverse scientific and technological domains.

In materials science , this compound could serve as a versatile crosslinking agent or a precursor for the synthesis of functional polymers. The reactive iodo groups can participate in various coupling reactions, such as nucleophilic substitutions, allowing for the formation of complex polymer architectures. smolecule.com For instance, it could be used to create novel shell cross-linked micelles with responsive cores. sigmaaldrich.com The resulting materials may exhibit interesting properties for applications in drug delivery, coatings, and advanced composites. The incorporation of iodine also imparts radiopacity, suggesting potential use in the development of radiopaque biomaterials for medical imaging. researchgate.net

In the field of medicinal chemistry , the structure of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] makes it an intriguing scaffold for drug discovery. smolecule.com The polyether core can influence solubility and pharmacokinetic properties, while the iodo groups provide handles for further chemical modification to create analogues with potential therapeutic activity. There is growing interest in polymer-iodine complexes for their broad-spectrum antimicrobial properties, suggesting a potential avenue for developing new antiseptic materials based on this compound. nih.gov

The reactivity of the carbon-iodine bond also makes this molecule a candidate for applications in supramolecular chemistry and crystal engineering . The iodine atoms can act as halogen bond donors, enabling the formation of well-defined, self-assembled structures with unique topologies and properties.

Development of Next-Generation Polyether-Based Reagents

Building upon the structural features of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-, future research is poised to develop a new generation of polyether-based reagents with tailored functionalities and enhanced performance.

One direction is the synthesis of asymmetrical iodo-terminated polyethers . By differentiating the two ends of the polyether chain, one with an iodo group and the other with a different functional group, researchers can create bifunctional linkers for bioconjugation, surface modification, and the construction of complex molecular architectures.

Furthermore, the development of polyether-based organoiodine (III) and (V) reagents is an exciting prospect. Hypervalent iodine compounds are known for their versatile reactivity in organic synthesis. rsc.org By incorporating a polyether backbone, it may be possible to create recyclable, phase-transferable, or water-soluble hypervalent iodine reagents with unique reactivity profiles. These next-generation reagents could find applications in green chemistry and catalysis.

The exploration of stimuli-responsive polyether-iodide systems is another emerging trend. By incorporating photo-cleavable or pH-sensitive moieties into the polyether backbone, it could be possible to create reagents that release iodine or undergo other chemical transformations in response to specific external triggers. Such systems could have applications in controlled polymerization, triggered drug release, and smart materials. The development of zwitterionic nano-vectors as an alternative to PEG-based systems in drug delivery highlights the ongoing innovation in polyether-based materials. nih.gov

| Research Direction | Focus Area | Potential Impact |

| Advanced Synthetic Methodologies | Catalytic Systems, Flow Chemistry, Atom Economy | More efficient, sustainable, and safer production of iodo-polyethers. |

| Novel Applications | Materials Science, Medicinal Chemistry, Supramolecular Chemistry | Development of new functional polymers, potential therapeutic agents, and self-assembled materials. |

| Next-Generation Reagents | Asymmetrical Polyethers, Hypervalent Iodine Reagents, Stimuli-Responsive Systems | Creation of versatile chemical tools for synthesis, catalysis, and smart materials. |

Q & A

Basic Questions

Q. What safety protocols are critical when handling Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure, as halogenated ethers are associated with respiratory hazards .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators during prolonged handling .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-]?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethoxy-iodo substituents and ether linkage. For example, the iodine atom’s electron-withdrawing effect shifts adjacent proton signals downfield .

- LC/MS : High-resolution mass spectrometry verifies molecular weight (e.g., C₈H₁₆I₂O₃, expected m/z ~466) and detects impurities .

- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~500 cm⁻¹ (C-I stretch) confirm functional groups .

Q. How is Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] synthesized at the laboratory scale?

- Methodological Answer :

- Reaction Setup : React 1,2-bis(2-hydroxyethoxy)ethane with excess hydroiodic acid (HI) under reflux, using a Dean-Stark trap to remove water.

- Workup : Neutralize excess HI with NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography (eluent: hexane/ethyl acetate) .

- Yield Optimization : Use anhydrous conditions and catalytic KI to enhance iodide substitution efficiency .

Advanced Research Questions

Q. How does the iodo-substituent influence reactivity compared to bromo/chloro analogs in nucleophilic substitutions?

- Methodological Answer :

- Leaving Group Ability : Iodine’s lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol) makes it more reactive in SN2 reactions. For example, in PROTAC synthesis, the iodo derivative facilitates faster alkylation than bromo analogs .

- Side Reactions : Iodo derivatives are prone to light-induced degradation; use amber glassware and inert atmospheres during reactions .

- Comparative Data :

| Halogen | Reaction Rate (k, s⁻¹) | Stability (t₁/₂, days) |

|---|---|---|

| I | 0.45 | 7 |

| Br | 0.28 | 14 |

| Cl | 0.12 | 30 |

| Data extrapolated from PROTAC synthesis kinetics and storage studies . |

Q. What strategies mitigate instability during multi-step syntheses involving Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-]?

- Methodological Answer :

- Temperature Control : Perform reactions at ≤25°C to minimize thermal decomposition.

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of iodide to iodine .

- Purification : Avoid prolonged exposure to silica gel during chromatography; use shorter columns and faster elution .

- Stabilizers : Add 1% hydroquinone as a radical inhibitor to suppress degradation during storage .

Q. How can computational modeling guide the design of Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] derivatives for medicinal applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to predict bond lengths and charge distribution. The iodine atom’s polarizable electron cloud enhances intermolecular interactions in PROTAC linker design .

- MD Simulations : Simulate solubility in DMSO/water mixtures using GROMACS to assess bioavailability. The compound’s LogP (~2.8) suggests moderate membrane permeability .

- SAR Studies : Replace iodine with bioisosteres (e.g., -CF₃) and compare binding affinity to BTK kinase using AutoDock Vina .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported stability data for halogenated ethane derivatives?

- Methodological Answer :

- Contextual Analysis : Compare storage conditions (e.g., reports stability at 2–8°C, while other studies note decomposition at RT). Variability may arise from impurities or oxygen exposure .

- Accelerated Testing : Conduct stress tests (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to quantify degradation products like ethylene glycol derivatives .

- Collaborative Validation : Cross-reference data with NIST-standardized methods (e.g., thermogravimetric analysis) to ensure reproducibility .

Key Applications in Academic Research

Q. What role does Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-] play in PROTAC development?

- Methodological Answer :

- Linker Function : The compound’s ether-iodo groups serve as flexible, hydrophilic linkers between E3 ligase ligands and target proteins (e.g., BTK). Optimal PEG-like spacing (≈11 Å) enhances ternary complex formation .

- Case Study : In a 2019 study, PROTACs using this linker achieved 69% yield in BTK degradation, outperforming chloro analogs by 2.3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.